molecular formula C12H11N3O3S B6491830 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one CAS No. 898421-79-9

5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one

Cat. No. B6491830
CAS RN: 898421-79-9
M. Wt: 277.30 g/mol
InChI Key: ISBRODLWJPOXPN-UHFFFAOYSA-N
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Description

5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one, also known as 5-methyl-4-nitrosulfanyl-1,2-dihydropyrimidin-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound, with a number of different chemical and biological properties, and can be used in a variety of laboratory experiments and applications.

Scientific Research Applications

5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one has a number of potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Additionally, it has been used in the synthesis of a variety of other compounds, including drugs, pesticides, and other chemical agents.

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine, a neurotransmitter involved in memory formation and other cognitive functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one are still being studied. However, it is believed that it may have a number of beneficial effects on the body. In particular, it has been suggested that it may be useful in the treatment of Alzheimer's disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Additionally, it has been suggested that it may have anti-inflammatory and antioxidant properties, as well as being able to modulate the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is a versatile compound, with a number of different chemical and biological properties, and can be used in a variety of laboratory experiments and applications. However, it is important to note that the compound is potentially toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one. These include further exploration of its potential therapeutic applications, such as its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it may be useful in the development of new drugs, pesticides, and other chemical agents. Finally, further research may be conducted to explore its potential as an inhibitor of other enzymes, such as proteases, and its potential as an antioxidant.

Synthesis Methods

The synthesis of 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one is a relatively simple process. It can be synthesized from the reaction of 4-methyl-1,2-dihydropyrimidin-2-one with 3-nitrophenylsulfonyl chloride in the presence of a base such as sodium or potassium hydroxide. The reaction is carried out at room temperature and yields a high yield of the desired product. The product can then be purified using a variety of methods, including recrystallization, column chromatography, and thin-layer chromatography.

properties

IUPAC Name

5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-3-2-4-10(5-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBRODLWJPOXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321321
Record name 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

CAS RN

898421-79-9
Record name 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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